2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride
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Overview
Description
2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride involves several steps. One common method starts with the preparation of quinazolin-2,4-diol from 2-amino benzoic acid and NN Dimethyl formamide. This intermediate is then converted into 2,4-dichloroquinazoline. The chlorine at the fourth position of the quinazoline ring is substituted with 2-aminoethan-1-ol, and the chlorine at the second position is replaced by piperazine . The final product is obtained in good yields and high purity.
Chemical Reactions Analysis
2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the quinazoline ring are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acids to form different products.
Scientific Research Applications
2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to form hydrogen bonds and interact with various biological molecules contributes to its pharmacological properties .
Comparison with Similar Compounds
2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-one: This compound has a similar quinazoline structure but differs in its substitution pattern.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a simpler structure with a piperazine ring and an ethylamine group.
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methylpiperazin-1-yl)but-1-yn-1-yl)quinazolin-6-yl)acrylamide: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with various biological targets, making it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
2-[[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O.ClH/c1-19-7-9-20(10-8-19)15-17-13-5-3-2-4-12(13)14(18-15)16-6-11-21;/h2-5,21H,6-11H2,1H3,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHSMBOGQKITGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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